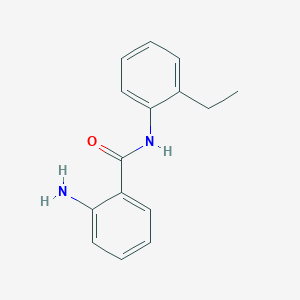

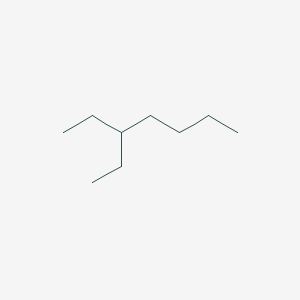

2-amino-N-(2-ethylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

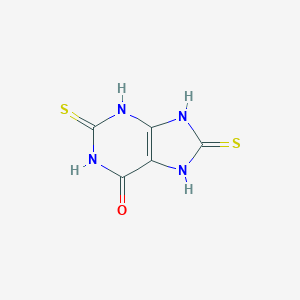

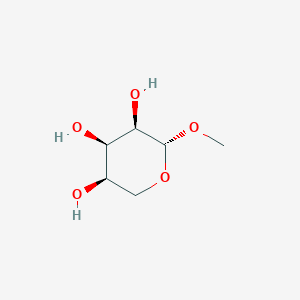

The compound "2-amino-N-(2-ethylphenyl)benzamide" is a derivative of benzamide, which is a class of compounds known for their diverse biological activities. Benzamides are amides of benzoic acid, and their derivatives often exhibit a range of pharmacological properties, including antimicrobial, antifungal, and enzyme inhibition activities. The structure of benzamide derivatives typically consists of a benzoyl group attached to an amine-substituted phenyl ring, which can be further modified to enhance specific biological activities .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of benzoic acid or its derivatives with amines or amine-containing molecules. For instance, the synthesis of 4-amino-N-[2 (diethylamino) ethyl] benzamide derivatives involves an ion-associate reaction with sodium tetraphenyl borate and procainamide . Similarly, a series of N-(2-amino-5-substituted phenyl)benzamides were synthesized and evaluated for their biological activities . Another approach includes the three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives to synthesize N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives . These methods demonstrate the versatility of synthetic approaches for creating a variety of benzamide derivatives with potential biological applications.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide group linking a benzene ring to an amine-substituted phenyl ring. The structure can be further analyzed using spectroscopic methods such as infrared spectra, NMR, and mass spectrometry . For example, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was determined using single crystal X-ray diffraction, revealing a strong intramolecular hydrogen bond . The molecular structure influences the compound's electronic properties, such as the HOMO-LUMO energy gap, which can be calculated using density functional theory (DFT) .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including complexation reactions with metal ions. For instance, potentiometric studies on the complexation reactions of N-(2,2-[1-(3-Aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide with Ni2+, Cu2+, and Cd2+ ions have been conducted . These reactions are important for understanding the interaction of benzamide derivatives with biological targets and their potential use in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the phenyl ring can affect these properties and the overall biological activity of the compound. For example, the small energy gap between HOMO and LUMO of certain benzamide derivatives indicates stability, which is a desirable feature for drug development . Additionally, the presence of strong hydrogen bond donor sites in the molecule can lead to the formation of three-dimensional hydrogen-bonded structures, as observed in the case of 2-amino-N-(2-hydroxyphenyl)benzamide .

Scientific Research Applications

Pharmacological Properties and Clinical Use of Metoclopramide

Metoclopramide, a compound with a benzamide structure similar to “2-amino-N-(2-ethylphenyl)benzamide,” is used in treating various gastro-intestinal disorders due to its effects on motility and gastric emptying. It has applications in diagnostics, facilitating procedures like endoscopy and radiology, and therapeutic applications in controlling post-operative vomiting and nausea related to specific treatments. Despite its benefits, the drug's side effects, particularly extrapyramidal reactions, highlight the importance of cautious use (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Dopamine D2-Like Receptor Antagonism by Eticlopride

Eticlopride, another benzamide analog, showcases the significance of benzamide derivatives in exploring dopamine receptor functions and their roles in behavior and antipsychotic effects. Research on eticlopride aids in understanding the pharmacological interventions for psychiatric disorders, suggesting potential research pathways for “this compound” in neuroscience and psychopharmacology (Martelle & Nader, 2008).

Advanced Oxidation Processes for Degradation of Recalcitrant Compounds

Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) underscores the environmental and therapeutic relevance of understanding chemical reactions involving benzamide derivatives. AOPs' ability to break down complex organic compounds, including benzamide analogs, into less harmful substances indicates potential environmental applications for managing pharmaceutical waste and pollutants (Qutob, Hussein, Alamry, & Rafatullah, 2022).

properties

IUPAC Name |

2-amino-N-(2-ethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16/h3-10H,2,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOXJFYOTZYOLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580059 |

Source

|

| Record name | 2-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19562-50-6 |

Source

|

| Record name | 2-Amino-N-(2-ethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)

![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)